molecular formula C10H14BrNO2S B2672290 5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide CAS No. 2551120-58-0

5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide

Cat. No.: B2672290
CAS No.: 2551120-58-0
M. Wt: 292.19
InChI Key: AKVOQTHVDWRNAW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpropyl)benzene-1-sulfonamide is a brominated benzene sulfonamide derivative offered for research and development purposes. Sulfonamides represent a significant class of compounds in medicinal chemistry with a broad spectrum of biological activities. They are known to act as competitive inhibitors for key enzymes, such as dihydropteroate synthase in bacteria, which is essential for folic acid synthesis . Beyond their classic antibacterial role, sulfonamide derivatives are extensively investigated for their potential as antiviral, antifungal, and anticancer agents . Furthermore, they are utilized as carbonic anhydrase inhibitors for managing conditions like glaucoma and epilepsy, and their versatile chemical structure allows for incorporation into more complex molecules for various pharmaceutical and material science applications . Recent research on analogous compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, has demonstrated potent antibacterial efficacy against challenging drug-resistant bacterial strains, highlighting the ongoing relevance of brominated sulfonamides in addressing antimicrobial resistance . The specific isobutyl substituent on the benzene ring of this compound may influence its lipophilicity and biomolecular interactions, making it a valuable intermediate for synthesizing novel derivatives or for probing structure-activity relationships in biological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVOQTHVDWRNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom and isobutyl group can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide and related sulfonamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Br (position 5), isobutyl (position 2), -SO₂NH₂ (position 1) ~311 Moderate lipophilicity; potential antibacterial/anti-inflammatory activity N/A
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide Br (position 5), Cl (position 2), naphthalene core, cyclopropyl group ~450 (estimated) Enhanced steric bulk; antitumor/antibacterial applications noted
5-(2-Bromopropanoyl)-2-methoxybenzenesulfonamide Bromopropanoyl (position 5), methoxy (position 2), -SO₂NH₂ (position 1) ~347 Electron-withdrawing ketone; possible metabolic instability
Example 52 (Patent-derived sulfonamide) Trifluoroacetamido, cyano, tetrahydrofuran groups ~550 (estimated) High polarity; likely protease/enzyme inhibition
Key Observations:
  • Alkyl vs. Aromatic Groups: The isobutyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methoxy (-OCH₃) substituents (logP ~1.8), enhancing membrane permeability but reducing water solubility . Bulk and Steric Effects: Naphthalene and cyclopropyl groups in the compound introduce rigidity, possibly limiting bioavailability despite enhancing target selectivity .

Physicochemical Properties

  • Solubility : The target compound’s slight water solubility (similar to diisobutylamine’s "slightly soluble" classification ) contrasts with methoxy-containing sulfonamides, which may exhibit better solubility due to polar interactions .
  • Vapor Pressure : Unlike volatile amines like diisobutylamine (10 mmHg at 30°C ), sulfonamides generally have negligible volatility due to higher molecular weight and hydrogen bonding.

Research Findings and Implications

Synthetic Accessibility : The target compound’s simpler structure (vs. ’s complex derivatives) allows cost-effective synthesis, favoring industrial scalability .

Toxicity Profile : Branched alkyl chains (e.g., isobutyl) may reduce hepatotoxicity risks compared to aromatic amines, as seen in early sulfonamide drugs .

Drug Design : Substituent positioning (e.g., bromine at position 5) optimizes steric interactions with biological targets, as demonstrated in crystallographic studies of similar sulfonamides .

Biological Activity

5-Bromo-2-(2-methylpropyl)benzene-1-sulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H14BrNO2S
  • Molecular Weight : 288.19 g/mol

The compound features a bromobenzene ring substituted with a sulfonamide group and a branched alkyl chain, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit certain enzymes, particularly carbonic anhydrases (CAs), which are crucial for various physiological processes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The inhibition of CA IX can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-231). The mechanism involves:

  • Inhibition of CA IX : The compound shows selectivity for CA IX over other isoforms, which is beneficial for targeting cancer cells without affecting normal tissues .
  • Induction of Apoptosis : Increased annexin V-FITC staining indicates that the compound promotes programmed cell death in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. It demonstrates activity against various bacterial strains, potentially by disrupting essential bacterial metabolic pathways through CA inhibition .

Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : The compound was tested against CA IX and showed IC50 values ranging from 10.93 to 25.06 nM, indicating potent inhibitory activity compared to CA II with IC50 values between 1.55 and 3.92 μM .
  • Cellular Uptake : HPLC methods were employed to assess the cellular uptake of the compound in MDA-MB-231 cells, confirming its effective penetration into target cells .
  • Apoptosis Induction : The most active derivatives were further analyzed for their ability to induce apoptosis, revealing significant increases in apoptotic markers compared to controls .

Data Table: Summary of Biological Activities

Activity TypeTarget/OrganismIC50 (nM/μM)Comments
Carbonic Anhydrase IXHuman Cancer Cells10.93 - 25.06Selective inhibition over CA II
AntimicrobialVarious Bacterial StrainsVariableEffective against multiple strains
Apoptosis InductionMDA-MB-231 Breast Cancer CellsN/ASignificant increase in apoptotic markers

Case Studies

  • Breast Cancer Research : A study investigated the effects of this compound on MDA-MB-231 cells, revealing that treatment led to a marked increase in apoptosis rates compared to untreated controls .
  • Antibacterial Evaluation : Another study assessed the antimicrobial properties of the compound against common bacterial pathogens, demonstrating its potential as an antibacterial agent through enzyme inhibition mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-(2-methylpropyl)benzene-1-sulfonamide, and how can intermediates be characterized?

  • Methodology : Use bromination of 2-(2-methylpropyl)benzene-1-sulfonamide under controlled conditions (e.g., NBS in DCM with catalytic H2SO4) to introduce the bromine substituent. Purify intermediates via column chromatography and confirm structures using 1^1H/13^{13}C NMR, IR (sulfonamide S=O stretch at ~1350–1150 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Monitor reaction progress via TLC with UV visualization .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

  • Methodology : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) using dynamic light scattering (DLS) or UV-Vis spectroscopy. For stability, conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 37°C) and analyze degradation products via HPLC-MS. Note that sulfonamides often degrade via hydrolysis of the sulfonamide group under acidic/basic conditions .

Q. What spectroscopic techniques are critical for confirming the regiochemistry of the bromine substituent?

  • Methodology : Use NOESY NMR to confirm spatial proximity between the bromine and neighboring protons. Compare experimental 1^1H NMR chemical shifts with DFT-calculated values (e.g., Gaussian software). X-ray crystallography (as in for analogous compounds) provides definitive regiochemical confirmation .

Advanced Research Questions

Q. How does steric hindrance from the 2-methylpropyl group influence the compound’s biological activity or binding to target proteins?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding affinities with/without the 2-methylpropyl group. Synthesize analogs (e.g., 2-ethyl or unsubstituted derivatives) and evaluate IC50_{50} shifts in enzyme inhibition assays. Use X-ray co-crystallography (if feasible) to visualize steric clashes in binding pockets .

Q. What strategies resolve contradictions in reported antiproliferative activity data across different cell lines?

  • Methodology : Standardize assay conditions (e.g., serum concentration, incubation time) and validate cell line authenticity via STR profiling. Perform dose-response curves (0.1–100 µM) in triplicate. Use transcriptomics (RNA-seq) to identify differential expression of sulfonamide targets (e.g., carbonic anhydrases) between responsive and non-responsive cell lines .

Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?

  • Methodology : Use ADMET Predictor or MetaDrug to simulate Phase I/II metabolism. Prioritize metabolites (e.g., dehalogenation or sulfonamide cleavage) for synthesis and testing. Validate predictions using in vitro microsomal assays (human liver microsomes + NADPH) analyzed via LC-MS/MS .

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